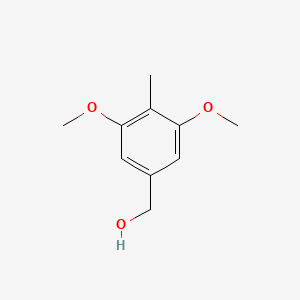

(3,5-Dimethoxy-4-methylphenyl)methanol

Description

Structural Significance and Chemical Context

The structure of (3,5-Dimethoxy-4-methylphenyl)methanol is notable for its electron-rich aromatic ring, a consequence of the electron-donating methoxy (B1213986) groups. This electronic nature influences its reactivity in various chemical transformations. The presence of a primary alcohol functional group provides a key site for a wide range of synthetic modifications.

Below is a table summarizing the key chemical properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H14O3 |

| Molecular Weight | 182.22 g/mol |

| CAS Number | 35052-27-8 |

| Canonical SMILES | CC1=C(C=C(C=C1OC)CO)OC |

| InChIKey | RGSLVPVWCDBXFP-UHFFFAOYSA-N |

Table 1: Chemical and Physical Properties of this compound. Data sourced from PubChem. nih.gov

Relevance in Synthetic Chemistry and Advanced Organic Transformations

The utility of this compound as a synthetic intermediate is a focal point of its research profile. It is often described as a versatile small molecule scaffold, indicating its role as a foundational structure upon which more complex molecular architectures can be built. cymitquimica.com

One of the notable applications of this compound is in the synthesis of psychoactive substances. Specifically, it has been identified as a precursor in the synthesis of analogs of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), a known hallucinogen. nih.gov This underscores the compound's importance in the field of medicinal chemistry and the study of structure-activity relationships of neurologically active compounds.

The reactivity of the hydroxymethyl group allows for its conversion into various other functional groups, making it a key handle for elaboration. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to a halide to facilitate nucleophilic substitution reactions. These transformations open up pathways to a diverse array of derivatives.

Current Research Trajectories and Future Directions

Current research involving this compound and its derivatives continues to explore its potential as a building block for bioactive compounds. researchgate.net The investigation into its role in the synthesis of pharmaceutical intermediates remains an active area of study. sumitomo-chem.co.jp

Future research is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: Exploring new and more efficient ways to synthesize this compound and its derivatives is an ongoing interest.

Catalytic Functionalization: Investigating novel catalytic methods to selectively modify the structure of this compound will likely lead to the discovery of new reaction pathways and the creation of a wider range of derivatives.

Exploration of Biological Activity: As a precursor to known bioactive molecules, there is potential for the discovery of new biological activities within the derivatives of this compound. This could include screening for applications beyond the central nervous system.

Materials Science Applications: The structural motifs present in this compound could also be of interest in the development of new materials with specific electronic or photophysical properties.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethoxy-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7-9(12-2)4-8(6-11)5-10(7)13-3/h4-5,11H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSLVPVWCDBXFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dimethoxy 4 Methylphenyl Methanol and Its Direct Precursors

Established Multi-step Synthesis Pathways

Traditional synthetic routes typically involve multiple, sequential steps that begin with commercially available starting materials. These pathways are well-documented and rely on fundamental organic transformations.

A common and direct method for synthesizing (3,5-Dimethoxy-4-methylphenyl)methanol is through the reduction of its corresponding aldehyde or ester derivatives, namely 3,5-dimethoxy-4-methylbenzaldehyde (B1338377) or methyl 3,5-dimethoxy-4-methylbenzoate.

The reduction of aldehydes and esters to primary alcohols is a cornerstone of organic synthesis. For this specific conversion, various reducing agents can be employed.

Hydride Reagents : Sodium borohydride (B1222165) (NaBH₄) is an effective and mild reagent for the reduction of aldehydes. rsc.org It is often used in alcoholic solvents like methanol (B129727) or ethanol (B145695). The reaction typically proceeds at room temperature to yield the desired benzyl (B1604629) alcohol. rsc.org For the reduction of the less reactive ester functional group, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is often required. Alternatively, NaBH₄ can be used for ester reduction, but it necessitates higher temperatures and the slow addition of methanol to enhance its reactivity.

Hydrosilylation : An alternative method involves the hydrosilylation of the aldehyde, using a silane (B1218182) such as polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a base like potassium carbonate, followed by hydrolysis to yield the alcohol. up.ac.za

| Precursor | Reducing Agent | Solvent | Typical Conditions | Product |

| 3,5-Dimethoxy-4-methylbenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol | Room Temperature | This compound |

| Methyl 3,5-dimethoxy-4-methylbenzoate | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Reflux | This compound |

| Methyl 3,5-dimethoxy-4-methylbenzoate | NaBH₄ / Methanol | THF | 70°C | This compound |

Synthesizing the target molecule can also begin from more fundamental precursors like substituted phenols or anilines, which are then chemically modified over several steps.

From 2,6-Dimethoxy-4-methylphenol : A plausible route from 2,6-Dimethoxy-4-methylphenol involves the introduction of a one-carbon functional group at the para-position relative to the hydroxyl group. This can be achieved through electrophilic aromatic substitution. A formylation reaction, such as the Vilsmeier-Haack or Duff reaction, would introduce a formyl group (-CHO), yielding 3,5-dimethoxy-4-methylbenzaldehyde. researchgate.net This intermediate aldehyde is then reduced to the target alcohol as described previously (Section 2.1.1). A more direct approach involves hydroxymethylation, for instance, by reacting the phenol (B47542) with formaldehyde (B43269) (formalin) under basic conditions to directly install the hydroxymethyl (-CH₂OH) group.

From 3,5-Dimethoxy-4-methylaniline : Starting from the corresponding aniline (B41778), the amino group (-NH₂) must be converted into the hydroxymethyl group. A standard method involves the Sandmeyer reaction. The aniline is first treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate can then be converted to a nitrile (-CN) using copper(I) cyanide. The nitrile can be hydrolyzed to a carboxylic acid and then reduced, or more directly, reduced to an aldehyde (e.g., using DIBAL-H) which is subsequently reduced to the alcohol. doubtnut.com

Novel and Optimized Synthetic Strategies

Recent advancements in synthetic chemistry have focused on improving efficiency, reducing waste, and achieving higher selectivity. These include one-pot reactions, regioselective functionalization, and advanced catalytic methods.

Achieving the correct substitution pattern on the aromatic ring is critical. Regioselective strategies ensure that functional groups are introduced at the desired position, preventing the formation of unwanted isomers.

Electrophilic Formylation : In reactions like the Vilsmeier-Haack or Rieche formylation, the regioselectivity is governed by the electronic properties of the substituents already on the ring and the steric bulk of the formylating agent. uniroma1.itthieme-connect.de For a precursor like 1,3-dimethoxy-2-methylbenzene, the directing effects of the methoxy (B1213986) and methyl groups must be carefully considered to achieve formylation at the correct position.

Directed Ortho-Metalation : This powerful technique can provide high regioselectivity. A directing group on the aromatic ring (such as a methoxy group) can direct a strong base (like n-butyllithium) to deprotonate the adjacent ortho-position. The resulting lithiated species can then react with an electrophile, such as formaldehyde, to introduce a hydroxymethyl group with high precision.

Catalytic hydrogenation is a green and efficient alternative to the use of stoichiometric hydride reagents for the reduction of aldehydes and esters. This method employs hydrogen gas (H₂) and a metal catalyst. researchgate.net

Several catalytic systems have been developed for the hydrogenation of aromatic aldehydes and esters to their corresponding alcohols. While specific data for 3,5-dimethoxy-4-methylbenzaldehyde is not prevalent, extensive research on analogous substrates like methyl benzoate (B1203000) and benzaldehyde (B42025) provides effective protocols. researchgate.netlookchem.comresearchgate.net

Key Catalytic Systems for Aldehyde/Ester Hydrogenation:

Ruthenium Catalysts : Homogeneous ruthenium complexes, such as those based on PNN pincer ligands, have shown remarkable activity in hydrogenating non-activated esters to alcohols under relatively mild, neutral conditions. lookchem.comsemanticscholar.org

Copper-Based Catalysts : Heterogeneous catalysts like Cu/ZnO/Al₂O₃ are effective for the hydrogenation of methyl benzoate to benzyl alcohol at elevated temperature and pressure. researchgate.net

Manganese-Based Catalysts : These catalysts can be used for the gas-phase hydrogenation of methyl benzoate, offering tunable selectivity towards the aldehyde or the fully reduced alcohol depending on reaction conditions. mdpi.com

Raney Nickel : This catalyst is used in the liquid-phase hydrogenation of substituted benzaldehydes. researchgate.net

The table below summarizes findings for the catalytic hydrogenation of methyl benzoate, a model substrate.

| Catalyst System | Substrate | Temp. | H₂ Pressure | Conversion/Yield | Reference |

| PNN-Ru(II) Complex | Methyl Benzoate | 120 °C | 5 MPa | 99% Conversion | semanticscholar.org |

| Cu/ZnO/Al₂O₃ | Methyl Benzoate | 160 °C | 7 MPa | 93.9% Conversion | researchgate.net |

| Ru(acac)₃ / P(n-C₈H₁₇)₃ / Zn | Methyl Phenylacetate | 200 °C | 1 MPa | - | |

| Pd/C | Benzaldehyde | Various | Various | >80% Conversion | researchgate.net |

Mechanistic Investigations of Synthetic Transformations

The conversion of 3,5-dimethoxy-4-methylbenzaldehyde to this compound is a reduction reaction that can be achieved through various synthetic pathways. The elucidation of these pathways and the underlying mechanisms are crucial for optimizing the synthesis.

The primary route to this compound involves the reduction of the aldehyde group of 3,5-dimethoxy-4-methylbenzaldehyde. This transformation can be accomplished using several reducing agents, each with its own mechanistic pathway.

One of the most common methods for this reduction is the use of hydride reagents , such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The generally accepted mechanism for these reductions involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. libretexts.orgdalalinstitute.commasterorganicchemistry.com This initial attack breaks the pi bond of the carbonyl group, forming a tetrahedral alkoxide intermediate. libretexts.org In the subsequent step, a proton source, typically a mild acid or the solvent itself (like methanol or water), protonates the alkoxide oxygen to yield the final benzyl alcohol product. libretexts.orgmasterorganicchemistry.com

Catalytic hydrogenation represents another significant pathway for the reduction of benzaldehydes. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum on alumina (B75360) (Pt/Al₂O₃), or Raney nickel. asianpubs.orgresearchgate.net The mechanism of catalytic hydrogenation is complex and occurs on the surface of the metal catalyst. It is believed to involve the adsorption of both the hydrogen gas and the aldehyde onto the catalyst surface. The hydrogen molecule dissociates into atomic hydrogen on the metal surface. These hydrogen atoms are then transferred sequentially to the carbonyl group of the adsorbed aldehyde, leading to the formation of the corresponding alcohol. The process is a form of heterogeneous catalysis.

Transfer hydrogenation offers an alternative to the use of gaseous hydrogen. In this method, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used in the presence of a catalyst. nih.gov The catalyst facilitates the transfer of hydrogen from the donor to the aldehyde. For instance, in the Meerwein-Ponndorf-Verley (MPV) reduction, an aluminum alkoxide catalyst is used with isopropanol as the hydrogen donor. The mechanism is thought to proceed through a six-membered ring transition state involving the aluminum center, the isopropanol, and the aldehyde.

A plausible synthetic route to the precursor, 3,5-dimethoxy-4-methylbenzaldehyde, starts from the more readily available 3,4,5-trimethoxybenzaldehyde. This involves the protection of the aldehyde group, for example, as a dimethyl acetal. The protected compound then undergoes a reductive electrophilic substitution.

The yield and selectivity of the synthesis of this compound are highly dependent on the chosen synthetic route and the specific reaction conditions employed.

For reductions using sodium borohydride , the choice of solvent can influence the reaction rate and yield. Protic solvents like methanol or ethanol are commonly used. ugm.ac.id The temperature is also a critical parameter; reactions are often carried out at reduced temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize potential side reactions. The stoichiometry of the reducing agent is also important, with a slight excess often used to ensure complete conversion of the aldehyde.

In catalytic hydrogenation , the choice of catalyst and support can significantly impact selectivity. For instance, certain catalysts might also promote the hydrogenolysis of the benzyl alcohol to form toluene (B28343) derivatives, although this is generally more of a concern with less substituted or activated rings. researchgate.net The reaction conditions, including hydrogen pressure and temperature, are crucial for achieving high yields and selectivity. For example, in the hydrogenation of benzaldehyde derivatives, variations in temperature and pressure can affect the conversion rate. asianpubs.org The nature of the catalyst support, such as alumina or carbon, can also play a role in the catalytic activity and selectivity. asianpubs.orgresearchgate.net

The electronic nature of the substituents on the benzaldehyde ring can also influence the reaction rate. Electron-donating groups, such as the methoxy and methyl groups in 3,5-dimethoxy-4-methylbenzaldehyde, can affect the electrophilicity of the carbonyl carbon and the adsorption of the molecule onto the catalyst surface in heterogeneous catalysis. In some enzymatic reductions, electron-donating groups have been observed to activate the reduction of benzaldehydes. mdpi.com In other catalytic systems, the position of the substituent (ortho, meta, or para) can have a distinct effect on the reaction rate. researchgate.net

The following interactive table summarizes how different reaction parameters can influence the outcome of the reduction of substituted benzaldehydes, which can be extrapolated to the synthesis of this compound.

Chemical Reactivity and Transformations of 3,5 Dimethoxy 4 Methylphenyl Methanol

Reactions Involving the Methanol (B129727) Moiety

The hydroxyl group of the benzylic alcohol is the primary site for several key reactions, including oxidation, esterification, etherification, and nucleophilic substitution. Its reactivity is enhanced by the electron-donating nature of the substituted phenyl ring, which can stabilize cationic intermediates.

The primary alcohol group of (3,5-Dimethoxy-4-methylphenyl)methanol can be oxidized to form either the corresponding aldehyde, (3,5-Dimethoxy-4-methylphenyl)carbaldehyde, or the carboxylic acid, (3,5-Dimethoxy-4-methylphenyl)carboxylic acid. The final product depends on the choice of oxidizing agent and the reaction conditions. libretexts.orgyoutube.com

Formation of (3,5-Dimethoxy-4-methylphenyl)carbaldehyde: To achieve the selective oxidation to the aldehyde without further oxidation to the carboxylic acid, milder oxidizing agents are employed. orgsyn.org Reagents such as Pyridinium chlorochromate (PCC) are effective for this transformation, stopping the oxidation at the aldehyde stage. youtube.com Another highly selective method involves using catalytic amounts of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) in combination with a stoichiometric oxidant like sodium hypochlorite (NaOCl) or iodosobenzene diacetate (IBD). orgsyn.orgorganic-chemistry.org This system is known for its high chemoselectivity in oxidizing primary alcohols to aldehydes. orgsyn.org

Formation of (3,5-Dimethoxy-4-methylphenyl)carboxylic Acid: Stronger oxidizing agents are required to convert the primary alcohol all the way to the carboxylic acid. chemistrysteps.com Commonly used reagents for this full oxidation include potassium permanganate (KMnO₄) and potassium dichromate (K₂Cr₂O₇) in the presence of a strong acid like sulfuric acid. libretexts.orgchemistrysteps.com The reaction is typically performed under heating to ensure the complete conversion. libretexts.org A two-step, one-pot procedure has also been developed where the alcohol is first treated with TEMPO/NaOCl, followed by the addition of sodium chlorite (NaClO₂) to oxidize the intermediate aldehyde to the carboxylic acid. nih.gov

| Target Product | Reagent(s) | Typical Conditions |

|---|---|---|

| (3,5-Dimethoxy-4-methylphenyl)carbaldehyde | Pyridinium chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) |

| (3,5-Dimethoxy-4-methylphenyl)carbaldehyde | TEMPO (catalytic), NaOCl or IBD | Biphasic solvent system (e.g., CH₂Cl₂/H₂O) |

| (3,5-Dimethoxy-4-methylphenyl)carboxylic acid | KMnO₄ or K₂Cr₂O₇ / H₂SO₄ | Heating under reflux |

| (3,5-Dimethoxy-4-methylphenyl)carboxylic acid | TEMPO/NaOCl, then NaClO₂ | Aqueous/organic solvent system |

The hydroxyl group of this compound can readily undergo esterification and etherification.

Esterification: This reaction involves the condensation of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. The direct esterification with a carboxylic acid is typically catalyzed by a Brønsted acid. researchgate.net Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can also facilitate this transformation under mild conditions. researchgate.net

Etherification: The formation of an ether from this compound can be achieved through several routes. A common method for forming methyl or ethyl ethers involves using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol (B145695), which chemoselectively converts the benzylic alcohol. researchgate.net Due to the electron-rich nature of the aromatic ring, the benzylic alcohol can also be converted into an ether under acidic conditions via an Sₙ1-type mechanism where the protonated hydroxyl group leaves as water to form a resonance-stabilized benzylic carbocation, which is then trapped by an alcohol solvent.

The hydroxyl group of a benzylic alcohol is generally a poor leaving group. However, its conversion into a better leaving group, typically through protonation by an acid, facilitates nucleophilic substitution. researchgate.net For electron-rich benzylic alcohols like this compound, the reaction proceeds readily via an Sₙ1 mechanism due to the stability of the resulting benzylic carbocation. researchgate.netnih.gov

The reaction is initiated by the protonation of the hydroxyl group, followed by the loss of a water molecule to generate a resonance-stabilized benzylic carbocation. researchgate.net This intermediate is then attacked by a nucleophile. A wide range of nucleophiles can be employed, including halides, thiols, and activated arenes. nih.gov For instance, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to promote the efficient synthesis of various thioethers from electron-rich benzylic alcohols. nih.gov

Reactions of the Aromatic Ring System

The aromatic ring of this compound is highly activated towards electrophilic attack due to the presence of three electron-donating substituents: two methoxy (B1213986) groups and one methyl group.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The rate and regioselectivity of the reaction are governed by the substituents already present on the ring. scielo.org.mx

In this compound, the two methoxy groups and the methyl group are all activating, ortho-, para-directing groups. The methoxy groups are strongly activating, while the methyl group is moderately activating. The directing effects of these groups reinforce each other, strongly directing incoming electrophiles to the positions ortho to the methoxy groups (C2 and C6). These positions are sterically unhindered and electronically enriched. Therefore, electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions are expected to occur predominantly at the C2 and C6 positions of the aromatic ring. youtube.comlibretexts.org

| Reaction | Typical Reagents | Electrophile (E+) |

|---|---|---|

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Br⁺ or Cl⁺ |

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃H⁺ |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | R⁺ |

| Friedel-Crafts Acylation | R-COCl/AlCl₃ | R-CO⁺ |

The methoxy groups on the aromatic ring can be cleaved to form hydroxyl groups in a process known as demethylation. wikipedia.org This is often achieved by treating the aryl methyl ether with strong Lewis acids or nucleophiles. A common reagent for this purpose is boron tribromide (BBr₃). Other reagents include aluminum halides and strong nucleophiles like thiolate salts. wikipedia.orggoogle.com

Given the presence of two equivalent methoxy groups in this compound, controlling the stoichiometry of the demethylating agent could potentially allow for the selective removal of one or both methyl groups. The process involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by the halide to displace the methyl group. Subsequent aqueous workup liberates the free phenol (B47542). wikipedia.org The regioselective demethylation of specific methoxy groups in more complex poly-methoxy substituted aromatic compounds often depends on steric factors and the presence of adjacent functional groups that can chelate with the Lewis acid. google.com

Mechanistic Studies of Specific Reaction Pathways

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively reported in the literature. However, analogies can be drawn from studies on other benzylic alcohols. The rate of substitution reactions at the benzylic position is highly dependent on the stability of the transition state and any intermediates formed.

For an S(_N)1 reaction, the rate-determining step is the formation of the benzylic carbocation. The two methoxy groups and the methyl group on the phenyl ring of this compound would significantly stabilize such a carbocation through resonance and inductive effects. This stabilization would lower the activation energy for the formation of the carbocation, thus increasing the reaction rate compared to unsubstituted benzyl (B1604629) alcohol.

A hypothetical kinetic study of the acid-catalyzed hydrolysis (a reverse of halogenation) of (3,5-Dimethoxy-4-methylphenyl)methyl chloride would likely show a first-order dependence on the concentration of the benzyl halide, characteristic of an S(_N)1 mechanism.

Thermodynamically, the conversion of the alcohol to the halide is typically a favorable process, although the exact Gibbs free energy change would depend on the specific reagents and reaction conditions. The formation of stable byproducts, such as sulfur dioxide and HCl in the case of thionyl chloride, drives the reaction to completion.

| Transformation | Expected Rate Law | Key Thermodynamic Parameters | Influence of Substituents |

| S(_N)1 Halogenation with HX | Rate = k[this compound][H⁺] | ΔG < 0 (favorable) | Methoxy and methyl groups stabilize the carbocation intermediate, increasing the rate. |

| S(_N)2 Halogenation with PBr₃ | Rate = k[this compound][PBr₃] | ΔG < 0 (favorable) | Steric hindrance from the ortho-methoxy groups might slightly decrease the rate compared to less substituted benzyl alcohols. |

Catalysts play a crucial role in directing the outcome of reactions involving benzylic alcohols. In the context of halogenation and other substitution reactions of this compound, both Lewis acids and protic acids can be employed to control the reaction pathway and enhance the reaction rate.

Lewis Acid Catalysis: Lewis acids, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), can be used to facilitate the halogenation of benzylic alcohols with hydrohalic acids. The Lewis acid coordinates to the oxygen atom of the hydroxyl group, making it a better leaving group. This enhances the rate of both S(_N)1 and S(_N)2 reactions. For a sterically hindered and electronically activated substrate like this compound, a Lewis acid catalyst would likely promote an S(_N)1 pathway by facilitating the departure of the leaving group to form a stabilized carbocation. Lewis acids are instrumental in activating halogens for electrophilic aromatic substitution, a competing reaction pathway, though for benzylic alcohols, substitution at the benzylic carbon is generally favored. masterorganicchemistry.comquora.comlibretexts.org

Protic Acid Catalysis: Protic acids, such as sulfuric acid or hydrochloric acid, protonate the hydroxyl group to form an oxonium ion. This converts the poor leaving group (-OH) into a good leaving group (H₂O), which can then depart to form a carbocation in an S(_N)1 reaction or be displaced in an S(_N)2 reaction. Given the stability of the potential carbocation from this compound, a protic acid catalyst would strongly favor an S(_N)1 mechanism.

The choice of catalyst and reaction conditions can also influence the chemoselectivity of the reaction. For instance, in the presence of other functional groups, a milder catalyst might be chosen to avoid unwanted side reactions.

| Catalyst Type | Example | Role in Halogenation | Likely Effect on this compound |

| Lewis Acid | ZnCl₂, AlCl₃ | Activates the hydroxyl group by coordination, making it a better leaving group. | Promotes S(_N)1 pathway by stabilizing the departure of the leaving group. |

| Protic Acid | H₂SO₄, HCl | Protonates the hydroxyl group to form a good leaving group (H₂O). | Strongly favors S(_N)1 mechanism due to carbocation stabilization. |

| Phase Transfer Catalyst | Quaternary Ammonium Salts | Facilitates the reaction between aqueous and organic phases. | Can be used in reactions with aqueous hydrohalic acids to improve reaction rates. |

Computational and Theoretical Investigations of 3,5 Dimethoxy 4 Methylphenyl Methanol

Quantum Chemical Studies (Ab-initio and Density Functional Theory)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular characteristics of aromatic compounds like (3,5-Dimethoxy-4-methylphenyl)methanol. These computational approaches allow for a detailed examination of the molecule's geometry, electronic landscape, and vibrational behavior.

Geometry Optimization and Conformational Analysis

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the phenyl ring and its substituents.

The optimized geometrical parameters, such as bond lengths and angles, can be calculated using DFT methods, often showing good agreement with experimental data where available. niscpr.res.in

Table 1: Representative Optimized Geometrical Parameters for a Substituted Phenylmethanol Derivative (Illustrative) This table is illustrative and based on typical values for similar structures, as specific optimized parameters for this compound were not available in the searched results. The data demonstrates the type of information obtained from geometry optimization.

| Parameter | Bond/Angle | Calculated Value (DFT) |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-O (methoxy) | ~1.36 Å | |

| O-CH3 | ~1.43 Å | |

| C-CH2OH | ~1.51 Å | |

| C-OH | ~1.43 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | C-O-C (methoxy) | ~117° |

| C-C-O (aromatic) | ~115° - 125° | |

| C-C-H (aromatic) | ~119° - 121° | |

| Dihedral Angle | C-C-O-C (methoxy) | Varies with conformation |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. niscpr.res.indergipark.org.tr A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. niscpr.res.indergipark.org.tr For aromatic compounds with electron-donating groups like methoxy (B1213986) groups, the HOMO is often localized on the phenyl ring and the oxygen atoms, while the LUMO is typically distributed over the aromatic ring. niscpr.res.inresearchgate.net

Mulliken charge distribution analysis provides insight into the partial atomic charges within the molecule, indicating the location of electron-rich and electron-deficient centers. irjweb.com In this compound, the oxygen atoms of the methoxy and hydroxyl groups are expected to carry negative charges, making them potential sites for electrophilic attack, while the hydrogen atoms and some carbon atoms would carry positive charges. irjweb.comnih.gov

Table 2: Calculated Electronic Properties of a Representative Dimethoxy-Substituted Aromatic Compound (Illustrative) This table illustrates the kind of data derived from electronic structure analysis. Specific values for this compound would require dedicated calculations.

| Property | Value |

| HOMO Energy | ~ -5.5 to -6.0 eV |

| LUMO Energy | ~ -0.8 to -1.0 eV |

| HOMO-LUMO Energy Gap | ~ 4.5 to 5.2 eV |

Vibrational Frequency Analysis and Correlation with Experimental Data

Theoretical vibrational analysis, performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. scielo.org.za This calculated spectrum can then be compared with experimental FT-IR and Raman spectra. nih.govsciengine.com

A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of each internal coordinate (like bond stretching or angle bending) to a particular vibration. nih.gov This correlation between theoretical and experimental data is a powerful tool for confirming the molecular structure and understanding the vibrational dynamics of the molecule. nih.gov For instance, characteristic vibrational modes for the methoxy, methyl, and hydroxyl groups can be identified and assigned. scielo.org.zanih.gov

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies for a Dimethoxybenzyl Alcohol (Illustrative) Based on data for 3,5-dimethoxybenzyl alcohol, this table demonstrates the typical correlation between experimental and theoretical vibrational data. nih.govsciengine.com

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |

| O-H Stretch | ~3350 | ~3345 | Hydroxyl group stretching |

| C-H Stretch (Aromatic) | ~3050 | ~3055 | Phenyl ring C-H stretching |

| C-H Stretch (Methyl) | ~2950 | ~2945 | CH₃ group asymmetric stretching |

| C-H Stretch (Methylene) | ~2870 | ~2865 | CH₂ group symmetric stretching |

| C=C Stretch (Aromatic) | ~1600, ~1460 | ~1595, ~1455 | Phenyl ring skeletal vibrations |

| C-O Stretch (Methoxy) | ~1205, ~1065 | ~1200, ~1060 | Asymmetric and symmetric C-O-C stretching |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. niscpr.res.in For this compound, these red areas are expected to be concentrated around the oxygen atoms of the methoxy and hydroxyl groups due to their high electronegativity. niscpr.res.innih.gov

Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. niscpr.res.in These are often found around the hydrogen atoms, particularly the hydroxyl hydrogen. niscpr.res.innih.gov Green and yellow areas denote regions of intermediate potential. niscpr.res.in The MEP map provides a clear, intuitive picture of the molecule's reactive sites. nih.gov

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure of bonds, lone pairs, and core electrons. wisc.edujoaquinbarroso.com

A key aspect of NBO analysis is the study of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. nih.gov These interactions are quantified by the second-order perturbation energy, E(2). nih.gov A larger E(2) value indicates a stronger interaction. nih.gov

Theoretical Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties of this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. scielo.org.zanih.gov These theoretical values can then be compared with experimental data to aid in the assignment of NMR signals. nih.gov The accuracy of these predictions allows for a confident structural elucidation. newdrugapprovals.org

IR Spectroscopy: As discussed in section 4.1.3, DFT calculations can generate a theoretical IR spectrum by computing the vibrational frequencies and their intensities. scielo.org.zasciengine.com This is invaluable for assigning the various absorption bands observed in an experimental spectrum. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). scielo.org.zanih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the maximum absorption wavelength (λmax) and oscillator strengths, can be correlated with the experimental UV-Vis spectrum to understand the electronic transitions occurring within the molecule, often corresponding to π → π* and n → π* transitions. researchgate.net

Advanced Computational Models for Reaction Mechanism Prediction

While direct and extensive computational studies focused exclusively on the reaction mechanisms of this compound are not widely available in publicly accessible literature, significant research has been conducted on its close structural analogs, most notably syringol and other syringyl-type lignin (B12514952) model compounds. These studies offer valuable predictive insights into the likely reaction pathways of this compound. The primary difference between this compound and the frequently studied 3,5-dimethoxy-4-hydroxybenzyl alcohol (syringyl alcohol) is the substituent at the C4 position of the aromatic ring (a methyl group versus a hydroxyl group). This difference can influence the electronic properties and, consequently, the reactivity of the molecule.

Theoretical studies on similar lignin model compounds investigate several key reaction types, including:

Homolytic Bond Cleavage: This involves the breaking of a covalent bond where each fragment retains one of the originally bonded electrons. For this compound, the bond dissociation energies of the various covalent bonds are calculated to predict the most likely initial fragmentation steps during processes like pyrolysis.

Concerted Mechanisms: These are reactions where bond breaking and bond formation occur in a single step. Computational models can map the potential energy surface to identify transition states for such mechanisms.

Oxidation Reactions: Advanced models can simulate the interaction of the molecule with various oxidizing agents to predict the most favorable oxidation pathways, including the formation of aldehydes, carboxylic acids, or other oxygenated products.

A study on the vibrational spectra of 3,5-dimethoxybenzyl alcohol using DFT (B3LYP/6-311G(d,p)) has demonstrated good agreement between calculated and experimental frequencies, validating the use of DFT for describing the molecular properties of this class of compounds. nih.gov This foundational work supports the application of similar computational methods to predict the more complex aspects of its reactivity.

For instance, computational investigations into the pyrolysis of syringol, which shares the 3,5-dimethoxy substitution pattern, provide a strong basis for predicting the behavior of this compound. These studies typically calculate the bond dissociation energies for key bonds to identify the weakest links in the molecule under thermal stress.

Below is an interactive data table summarizing hypothetical bond dissociation energies (BDEs) for this compound, extrapolated from data on similar lignin model compounds. These values are illustrative and would require specific DFT calculations for this exact molecule for verification.

| Bond | Hypothetical BDE (kcal/mol) | Likely Reaction Type |

| C(aromatic)-CH3 | ~100 | Homolytic Cleavage |

| C(aromatic)-OCH3 | ~85-95 | Homolytic Cleavage |

| O-CH3 | ~60-70 | Homolytic Cleavage |

| C(aromatic)-CH2OH | ~90-100 | Homolytic Cleavage |

| C-O (in CH2OH) | ~90-95 | Homolytic Cleavage |

| O-H (in CH2OH) | ~100-110 | Homolytic Cleavage |

Note: These values are estimates based on related compounds and are for illustrative purposes only. Actual BDEs would need to be calculated specifically for this compound.

Future computational research focusing directly on this compound would be invaluable for providing a more precise understanding of its reaction mechanisms. Such studies would involve detailed mapping of potential energy surfaces for various reactions, calculation of activation energy barriers for competing pathways, and analysis of the electronic effects of the 4-methyl substituent compared to the 4-hydroxyl group found in natural syringyl lignin.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Analysis of one-dimensional and two-dimensional NMR spectra provides detailed information about the carbon-hydrogen framework.

Detailed ¹H NMR and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Experimental ¹H NMR data for (3,5-Dimethoxy-4-methylphenyl)methanol has been reported in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. ias.ac.in

The key assignments are as follows:

A singlet at 6.43 ppm is assigned to the two equivalent aromatic protons at the C-2 and C-6 positions. ias.ac.in

A singlet corresponding to the two protons of the hydroxymethyl group (Ar-CH₂OH) appears at 4.92 ppm. ias.ac.in

The six protons of the two equivalent methoxy (B1213986) groups (-OCH₃) at positions C-3 and C-5 resonate as a singlet.

A singlet at 2.21 ppm is attributed to the three protons of the aromatic methyl group (Ar-CH₃). ias.ac.in

Table 1: ¹H NMR Chemical Shift Assignments for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 6.43 | Singlet (s) | 2H | Ar-H (H-2, H-6) | ias.ac.in |

| 4.92 | Singlet (s) | 2H | -CH₂OH | ias.ac.in |

| Data not available in source | Singlet (s) | 6H | -OCH₃ (at C-3, C-5) | |

| 2.21 | Singlet (s) | 3H | Ar-CH₃ (at C-4) | ias.ac.in |

While specific experimental ¹³C NMR data is not available in the cited literature, the expected spectrum can be described. The molecule's symmetry would result in 8 distinct carbon signals:

Aromatic Carbons: Four signals are expected in the aromatic region (δ 100-160 ppm). The two equivalent aromatic carbons bearing hydrogen (C-2, C-6) would appear around δ 105-110 ppm. The carbon bearing the methyl group (C-4) and the carbon bearing the hydroxymethyl group (C-1) would be downfield, while the two carbons bearing the methoxy groups (C-3, C-5) would be the most downfield due to the strong deshielding effect of the oxygen atoms.

Functional Group Carbons: Four signals are expected for the substituent carbons. The benzylic carbon (-CH₂OH) would appear in the δ 60-70 ppm range. The two equivalent methoxy carbons (-OCH₃) would resonate around δ 55-60 ppm. The aromatic methyl carbon (Ar-CH₃) would be the most upfield, appearing around δ 15-20 ppm.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Full Structural Elucidation

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments would be necessary for unambiguous structural confirmation, especially for more complex analogues.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, since all proton signals are singlets, no cross-peaks would be observed in a COSY spectrum, confirming the absence of vicinal proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. Expected correlations would include: the aromatic protons (δ 6.43) to their attached carbons (C-2, C-6); the benzylic protons (δ 4.92) to the benzylic carbon (C-7); the methoxy protons to the methoxy carbons; and the methyl protons (δ 2.21) to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing the molecular structure together. Key expected correlations for confirming the substitution pattern would include:

Correlations from the aromatic protons (H-2/H-6) to the neighboring carbons (C-1, C-3/C-5, and C-4).

Correlations from the benzylic protons (-CH₂) to the ipso-carbon (C-1) and the adjacent aromatic carbons (C-2/C-6).

Correlations from the methoxy protons (-OCH₃) to the carbons they are attached to (C-3/C-5).

Correlations from the methyl protons (Ar-CH₃) to the ipso-carbon (C-4) and the adjacent aromatic carbons (C-3/C-5).

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a characteristic fingerprint of the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum provides valuable information on the functional groups present in the molecule. The spectrum for this compound has been reported and shows characteristic absorption bands. ias.ac.in

Table 2: FT-IR Absorption Bands for this compound Sampled as a KBr pellet

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference |

|---|---|---|---|

| 3191 | Broad | O-H stretch (alcohol) | ias.ac.in |

| 2937 | Medium | C-H stretch (aliphatic -CH₃, -CH₂) | ias.ac.in |

| 1600 | Strong | C=C stretch (aromatic ring) | ias.ac.in |

| 1271 | Strong | C-O stretch (aryl ether) | ias.ac.in |

| 1185 | Strong | C-O stretch (aryl ether) | ias.ac.in |

| 1072 | Strong | C-O stretch (primary alcohol) | ias.ac.in |

The broad absorption at 3191 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, broadened by hydrogen bonding. ias.ac.in The band at 2937 cm⁻¹ corresponds to the C-H stretching of the methyl and methylene (B1212753) groups. ias.ac.in Aromatic C=C stretching vibrations are observed at 1600 cm⁻¹. ias.ac.in The strong absorptions at 1271 and 1185 cm⁻¹ are typical for the asymmetric and symmetric C-O stretching of the aryl ether (methoxy) groups, and the band at 1072 cm⁻¹ is assigned to the C-O stretching of the primary alcohol. ias.ac.in

Raman Spectroscopy for Complementary Vibrational Information

While experimental Raman spectra for this specific compound are not readily found in the literature, the technique provides complementary information to FT-IR. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman signals would be expected for the aromatic ring breathing modes and C=C stretching vibrations due to the polarizability of the π-electron system. In contrast, the polar O-H bond, which gives a strong, broad signal in the IR spectrum, would exhibit a weak signal in the Raman spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 182, which corresponds to the molecular weight of the compound (C₁₀H₁₄O₃). ias.ac.in The analysis of the fragmentation pattern provides further structural confirmation.

The major observed fragments include:

m/z 182 (M⁺): The molecular ion, with a relative intensity of 37%. ias.ac.in

m/z 164: This is the base peak (100% intensity) and corresponds to the loss of a water molecule (H₂O, 18 Da) from the molecular ion ([M-H₂O]⁺). ias.ac.in This is a characteristic fragmentation for benzyl (B1604629) alcohols, leading to the formation of a stabilized carbocation.

m/z 163: This fragment ([M-H₂O-H]⁺) arises from the loss of a hydrogen radical from the m/z 164 ion. ias.ac.in

m/z 149: This fragment corresponds to the subsequent loss of a methyl radical (CH₃, 15 Da) from the m/z 164 ion ([M-H₂O-CH₃]⁺). ias.ac.in

m/z 135: This likely results from the loss of an ethyl group or sequential losses. ias.ac.in

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass. Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of precision, typically within a few parts per million (ppm). This precision allows for the determination of an elemental formula from the measured mass, as the exact mass of a molecule is unique based on its specific isotopic composition.

For this compound, the theoretical exact mass can be calculated based on the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O). The molecular formula is C₁₀H₁₄O₃. nih.gov HRMS analysis would involve ionizing the molecule and measuring the m/z of the resulting molecular ion ([M]⁺) or a protonated species ([M+H]⁺). The experimentally determined mass is then compared to the theoretical value. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions. frontiersin.org The introduction of technologies like the Orbitrap has significantly enhanced mass accuracy, facilitating more confident compound identification. frontiersin.org

Table 1: Precise Mass Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O₃ | nih.gov |

| Theoretical Monoisotopic Mass | 182.094294304 Da | nih.gov |

| Theoretical Average Molecular Weight | 182.22 g/mol | nih.gov |

| Expected Ion (ESI+) | [M+H]⁺ |

Note: The table presents calculated theoretical values. An experimental HRMS measurement would provide an observed m/z value that can be compared to this theoretical value to confirm the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification of Transformation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov It is an indispensable tool for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying any related impurities or transformation products. nih.govmdpi.com

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. mdpi.comupr.edu The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the inside of the column. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times.

As each separated component elutes from the GC column, it enters the mass spectrometer's ion source, where it is fragmented into characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This spectrum acts as a "molecular fingerprint" that can be compared against spectral libraries for positive identification. mdpi.com

For purity assessment, a GC chromatogram of this compound would ideally show a single, sharp peak at a specific retention time. The presence of additional peaks indicates impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity estimation.

GC-MS is also highly effective for identifying potential transformation products that may arise from synthesis byproducts or degradation (e.g., oxidation). For this compound, potential transformation products could include the corresponding aldehyde or carboxylic acid. These would have different retention times and distinct mass spectra, enabling their identification.

Table 2: Potential Transformation Products of this compound and GC-MS Identification

| Compound Name | Molecular Formula | Potential Origin | Expected GC-MS Observation |

|---|---|---|---|

| This compound | C₁₀H₁₄O₃ | Parent Compound | Major peak at a characteristic retention time. |

| 3,5-Dimethoxy-4-methylbenzaldehyde (B1338377) | C₁₀H₁₂O₃ | Oxidation Product | Peak at a different retention time; distinct mass spectrum with a molecular ion at m/z 180. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of UV or visible light by a substance. The resulting spectrum provides information about the electronic transitions within a molecule. iivs.org For aromatic compounds like this compound, the primary chromophore is the substituted benzene (B151609) ring.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* electronic transitions associated with the aromatic system. The positions and intensities of these absorption maxima (λ_max) are influenced by the substituents on the benzene ring. The methoxy (-OCH₃), methyl (-CH₃), and hydroxymethyl (-CH₂OH) groups act as auxochromes, which can modify the absorption characteristics of the benzene chromophore, typically causing a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene.

The choice of solvent can also affect the position of the absorption maxima, a phenomenon known as solvatochromism. biointerfaceresearch.com Polar solvents may interact with the molecule's ground and excited states differently than nonpolar solvents, leading to shifts in the λ_max. Therefore, it is standard practice to report the solvent used when recording a UV-Vis spectrum.

Table 4: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λ_max (nm) | Electronic Transition |

|---|---|---|

| Hexane | ~275 - 285 | π → π* (B-band) |

| Methanol (B129727) | ~278 - 288 | π → π* (B-band) |

Note: The λ_max values are estimated based on the typical absorption of substituted benzene derivatives. Experimental verification is required for precise values.

Degradation Pathways and Chemical Stability Profiles

Thermal Degradation Mechanisms and Products

Direct studies on the thermal degradation of (3,5-Dimethoxy-4-methylphenyl)methanol are not extensively available; however, the thermal decomposition of structurally related benzyl (B1604629) alcohol and other substituted aromatic compounds provides significant insights into its likely behavior.

At elevated temperatures, the primary degradation pathway for benzyl alcohols involves the cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group, as well as the C-O bond of the alcohol. This leads to the formation of various radical species. For instance, the thermal decomposition of benzyl alcohol in shock waves between 1200–1600 K results in the formation of benzyl and hydroxyl radicals through the primary dissociation reaction unl.pt. The benzyl radical itself is unstable at high temperatures and can undergo further decomposition researchgate.net.

The thermal decomposition of the benzyl radical can proceed through several mechanisms, including ring expansion to a cycloheptatrienyl radical, which then breaks down, or isomerization to other cyclic structures nih.gov. Pyrolysis-gas chromatography/mass spectrometric analysis of benzyl alcohol has shown that it can degrade into benzene (B151609), toluene (B28343), and benzaldehyde (B42025), suggesting that high local heat can induce these transformations nih.govresearchgate.net.

For this compound, the presence of methoxy (B1213986) and methyl substituents on the aromatic ring would influence the bond dissociation energies and the stability of the resulting radical intermediates. It is anticipated that thermal stress would lead to the formation of a substituted benzyl radical, which could then undergo reactions analogous to those of the unsubstituted benzyl radical. Potential thermal degradation products are likely to include 3,5-dimethoxy-4-methylbenzaldehyde (B1338377) and other compounds resulting from the fragmentation of the side chain and the aromatic ring.

Table 1: Potential Thermal Degradation Products of this compound and Related Compounds

| Compound | Degradation Condition | Major Products | Reference |

|---|---|---|---|

| Benzyl alcohol | Shock waves (1200–1600 K) | Benzyl radical, OH radical | unl.pt |

| Benzyl alcohol | Pyrolysis-GC/MS | Benzene, Toluene, Benzaldehyde | nih.govresearchgate.net |

| This compound (Predicted) | High Temperature | 3,5-Dimethoxy-4-methylbenzaldehyde, Substituted benzenes | Inference |

Photochemical Degradation Pathways

The photochemical degradation of this compound is of interest due to its structural similarity to lignin (B12514952), a major component of biomass that is known to undergo photodegradation. The methoxy groups on the aromatic ring play a crucial role in the photochemical processes.

Studies on lignin model compounds have shown that methoxy-substituted aromatics are susceptible to photodegradation, which can lead to the production of carbon monoxide unl.pt. The photodegradation of lignin is often associated with its methoxy content, with a higher content leading to more significant photochemical decay unl.pt. The process can involve the formation of methanol (B129727) as an intermediate, which can then be a precursor for carbon dioxide and carbon monoxide unl.pt.

The photochemical degradation of benzyl alcohols can proceed via a dehydroformylation sequence, converting the alcohol to the corresponding arene in a one-pot, two-step process researchgate.net. This involves the initial dehydrogenation to a benzaldehyde intermediate, followed by decarbonylation to yield the arene researchgate.net. Mechanistic studies suggest that this transformation proceeds through a stepwise radical pathway involving the formation of α-alkoxy and acyl radicals as key intermediates researchgate.net.

For this compound, exposure to UV light is expected to initiate similar degradation pathways. The primary alcohol group can be oxidized to an aldehyde, and the methoxy groups can be involved in reactions leading to demethoxylation or ring cleavage. The nature of the substituents on the aromatic ring is known to affect the photoreactivity nih.gov.

Table 2: Photochemical Degradation of Related Aromatic Compounds

| Compound Type | Degradation Process | Key Intermediates/Products | Reference |

|---|---|---|---|

| Methoxy-substituted aromatics | Aqueous photodegradation | Carbon monoxide, Methanol | unl.pt |

| Benzyl alcohols | Photocatalytic dehydroformylation | Benzaldehydes, Arenes, α-alkoxy radicals, Acyl radicals | researchgate.net |

| Lignin model compounds | Photocatalysis | Aromatic monomers, C-C bond cleavage products | nih.gov |

Oxidative Degradation Processes

The oxidative degradation of this compound, also known as syringyl alcohol, has been investigated in the context of lignin valorization. The primary alcohol group is a key site for oxidation.

Oxidation of substituted benzyl alcohols typically yields the corresponding benzaldehydes and carboxylic acids researchgate.netresearchgate.net. The choice of oxidizing agent and reaction conditions determines the final product. For example, mild oxidizing agents like pyridinium chlorochromate (PCC) can selectively oxidize primary alcohols to aldehydes, while stronger oxidizing agents like chromic acid can lead to the formation of carboxylic acids researchgate.net.

In the case of syringyl alcohol, oxidation with nitrogen dioxide (NO2) in methanol can produce 2,6-dimethoxy-p-benzoquinone in high yields unl.pt. Laccase-catalyzed oxidation of syringyl alcohol also yields syringaldehyde and 2,6-dimethoxy-p-benzoquinone nih.gov. The position of the methoxy groups on the aromatic ring has a significant influence on the catalytic activity and product distribution during oxidation researchgate.net.

Various catalytic systems have been explored for the selective oxidation of lignin model compounds, including those containing molybdenum and platinum nanoparticles researchgate.netresearchgate.net. These systems often use molecular oxygen as the oxidant and can achieve high efficiency in converting benzyl alcohols to benzaldehydes under mild conditions researchgate.net.

Table 3: Products of Oxidative Degradation of Syringyl Alcohol and Related Compounds

| Compound | Oxidant/Catalyst | Major Products | Reference |

|---|---|---|---|

| Syringyl alcohol | Nitrogen dioxide (NO2) in Methanol | 2,6-Dimethoxy-p-benzoquinone | unl.pt |

| Syringyl alcohol | Laccase | Syringaldehyde, 2,6-Dimethoxy-p-benzoquinone | nih.gov |

| Substituted benzyl alcohols | Pyridinium chlorochromate (PCC) | Corresponding aldehydes | researchgate.net |

| Substituted benzyl alcohols | Chromic acid | Corresponding carboxylic acids | researchgate.net |

| Benzyl alcohol derivatives | Pt nanoparticles / O2 | Corresponding benzaldehydes | researchgate.net |

Hydrolytic Stability and pH Dependence

Benzyl alcohol is moderately soluble in water and is generally stable, not reacting with water under neutral conditions nih.govresearchgate.net. However, its stability and reactivity can be influenced by pH.

The antimicrobial activity of benzyl alcohol is pH-dependent, with optimal activity occurring at a pH below 5 and little activity observed above pH 8 nih.gov. This suggests that the compound's stability may also be pH-dependent, although direct hydrolysis studies are limited. The hydrogenolysis rate of benzyl alcohol on a Pd/C catalyst has been shown to increase significantly as the pH decreases from 7 to 0.6, indicating that acidic conditions can promote its degradation chalmers.se.

While the alcohol functional group itself is not readily hydrolyzed, derivatives of benzyl alcohol, such as benzyl esters and ethers, are susceptible to hydrolysis under acidic or basic conditions nih.govmicrobiologyresearch.org. The stability of these derivatives is influenced by substituents on the aromatic ring nih.gov. For this compound, it can be inferred that the compound is relatively stable in aqueous solutions at neutral pH. However, under strongly acidic or basic conditions, particularly if converted to an ester or ether derivative, it would be more prone to hydrolysis.

Table 4: pH Dependence of Benzyl Alcohol Properties and Reactions

| Property/Reaction | pH Condition | Observation | Reference |

|---|---|---|---|

| Antimicrobial activity | pH < 5 | Optimum activity | nih.gov |

| Antimicrobial activity | pH > 8 | Little activity | nih.gov |

| Hydrogenolysis on Pd/C | pH 7 to 0.6 | Rate increases 2-3 orders of magnitude | chalmers.se |

Enzymatic and Biotransformation Degradation Pathways

As a lignin-derived compound, this compound is a substrate for various lignin-degrading microorganisms and their enzymes. White-rot fungi are particularly effective in degrading such aromatic compounds.

The key enzymes involved in lignin degradation are lignin peroxidase (LiP), manganese peroxidase (MnP), and laccase nih.govnih.gov. These enzymes catalyze the oxidative degradation of lignin substructure model compounds nih.gov. Laccase can oxidize syringyl alcohol to syringaldehyde and 2,6-dimethoxy-p-benzoquinone researchgate.net. Lignin peroxidase is capable of oxidizing both phenolic and non-phenolic aromatic compounds due to its high redox potential mdpi.com.

Fungal metabolism of sinapyl alcohol, a precursor to syringyl units in lignin, can lead to the formation of sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), which can be further converted to syringaldehyde and syringic acid nih.gov. The enzymatic oxidation of sinapic acid by polyphenol oxidase from Trametes versicolor ultimately yields 2,6-dimethoxy-p-benzoquinone nih.gov.

Bacterial degradation of syringyl lignin-derived compounds often proceeds through syringic acid as a key intermediate nih.gov. In Pseudomonas sp., syringic acid undergoes O-demethylation to 3-O-methylgallic acid, which is then further catabolized nih.gov. The bacterial degradation of benzyl alcohol can proceed via oxidation to benzaldehyde and then benzoic acid, followed by catechol and ring cleavage through the ortho-pathway nih.gov.

Table 5: Enzymatic Degradation Products of Syringyl-type Compounds

| Substrate | Enzyme/Organism | Major Products | Reference |

|---|---|---|---|

| Syringyl alcohol | Laccase | Syringaldehyde, 2,6-Dimethoxy-p-benzoquinone | researchgate.net |

| Sinapyl alcohol | Fungi (e.g., P. variotii) | Sinapic acid, Syringaldehyde, Syringic acid | nih.gov |

| Sinapic acid | Polyphenol oxidase (Trametes versicolor) | 2,6-Dimethoxy-p-benzoquinone | nih.gov |

| Syringic acid | Pseudomonas sp. | 3-O-Methylgallic acid | nih.gov |

| Benzyl alcohol | Pseudomonas putida CSV86 | Benzaldehyde, Benzoic acid, Catechol | nih.gov |

Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Precursor for Aromatic Compounds

The highly substituted benzene (B151609) ring of (3,5-Dimethoxy-4-methylphenyl)methanol makes it an ideal precursor for the synthesis of various aromatic derivatives. The existing functional groups can be modified or used to direct the introduction of new substituents with high regiochemical control.

While not a phenol (B47542) itself, this compound can be converted into phenolic derivatives through established synthetic transformations. The methoxy (B1213986) groups (–OCH₃) on the aromatic ring are ether linkages that can be cleaved to reveal hydroxyl groups (–OH), a reaction known as demethylation.

Common reagents for demethylation in organic synthesis include strong acids like hydrogen bromide (HBr) and Lewis acids such as boron tribromide (BBr₃). mdpi.com For instance, treatment of polymethoxy-substituted aromatic compounds with HBr in acetic acid is a known method to selectively or completely remove methyl groups, yielding the corresponding polyhydroxyphenols. mdpi.commdpi.com Applying this to this compound would result in the formation of (3,5-dihydroxy-4-methylphenyl)methanol, a substituted phenol derivative.

Furthermore, the aromatic ring can be functionalized prior to or after demethylation to create a wider range of phenol derivatives. The electron-donating nature of the methoxy groups activates the ring, facilitating electrophilic aromatic substitution reactions at the positions ortho to these groups. This allows for the introduction of nitro, halogen, or acyl groups, expanding the library of accessible phenolic structures. Modern methods for creating substituted phenols also involve sequential Diels-Alder and aromatization reactions using furan (B31954) derivatives, showcasing advanced strategies to build complex phenolic rings from non-aromatic precursors. nih.govrsc.org

This compound is a key precursor for the synthesis of specific chalcones and flavonoids, which are important classes of naturally occurring compounds with a wide range of biological activities. The synthetic pathway typically involves two main steps.

First, the benzylic alcohol group of this compound is oxidized to an aldehyde, yielding 3,5-Dimethoxy-4-methylbenzaldehyde (B1338377) ( nih.gov). This transformation can be achieved using a variety of mild oxidizing agents to avoid over-oxidation to a carboxylic acid.

Second, the resulting aldehyde serves as a key electrophile in the Claisen-Schmidt condensation reaction . nih.govscispace.com This base-catalyzed reaction involves the condensation of an aldehyde with an acetophenone (B1666503) (or another suitable ketone) to form an α,β-unsaturated ketone, the core structure of chalcones. jetir.org For example, reacting 3,5-Dimethoxy-4-methylbenzaldehyde with a substituted acetophenone (e.g., 2'-hydroxyacetophenone) in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) would yield a chalcone (B49325) bearing the 3,5-dimethoxy-4-methylphenyl moiety. researchgate.netekb.eg

Chalcones, in turn, are the direct precursors to flavonoids. Through an intramolecular cyclization reaction, often under acidic or oxidative conditions, the chalcone scaffold is converted into the characteristic chromen-4-one (flavone) or related flavonoid core structures. nih.gov For example, 2'-hydroxychalcones can be subjected to oxidative cyclization using iodine in dimethyl sulfoxide (B87167) (DMSO) to afford the corresponding flavone. mdpi.com This multi-step sequence demonstrates the utility of this compound as a building block for constructing complex, naturally occurring aromatic compounds. nih.gov

Table 1: Representative Chalcone Synthesis via Claisen-Schmidt Condensation

| Aldehyde Precursor | Ketone Reactant | Resulting Chalcone Structure |

|---|---|---|

| 3,5-Dimethoxy-4-methylbenzaldehyde | Acetophenone | (E)-1-phenyl-3-(3,5-dimethoxy-4-methylphenyl)prop-2-en-1-one |

| 3,5-Dimethoxy-4-methylbenzaldehyde | 4'-Hydroxyacetophenone | (E)-1-(4-hydroxyphenyl)-3-(3,5-dimethoxy-4-methylphenyl)prop-2-en-1-one |

| 3,5-Dimethoxy-4-methylbenzaldehyde | 2'-Hydroxyacetophenone | (E)-1-(2-hydroxyphenyl)-3-(3,5-dimethoxy-4-methylphenyl)prop-2-en-1-one |

Construction of Heterocyclic Systems

The functional groups on this compound allow it to be a precursor for the synthesis of various heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring. A common strategy involves converting the benzylic alcohol to other functional groups that can participate in cyclization reactions.

For example, oxidation of the alcohol to the corresponding aldehyde, 3,5-Dimethoxy-4-methylbenzaldehyde, provides an electrophilic center for condensation reactions. This aldehyde can react with compounds containing two nucleophilic sites to form a heterocyclic ring. For instance, reaction with 2-acetylpyridine (B122185) in the presence of a base can be used to construct terpyridine ligands, which are important nitrogen-containing heterocycles used in coordination chemistry. mdpi.com Similarly, substituted benzaldehydes are used in the synthesis of pyridazine-based heterocycles through condensation with hydrazine (B178648) precursors followed by cyclization and dehydrogenation steps. nih.gov

While direct examples starting from this compound are specific to targeted research, its structural isomer, 2,5-dimethoxy-4-methylphenyl-2-aminopropane, has been used as a precursor for the synthesis of cyclic analogs like 2-amino-4,7-dimethoxy-5-methylindane, a nitrogen-containing heterocyclic system. researchgate.net This highlights the general utility of such substituted phenyl units in building complex heterocyclic frameworks. The methanol (B129727) functional group itself can also be used as a C1 building block in transition-metal-catalyzed syntheses of heterocyles like quinazolinones. springernature.comnih.gov

Intermediate in the Synthesis of Substituted Phenethylamines and Amphetamine Analogues

The substituted phenethylamines are a broad class of organic compounds based on the phenethylamine (B48288) structure, which consists of a phenyl ring connected to an amino group by a two-carbon sidechain. cymitquimica.com This class includes many substances with significant effects on the central nervous system, such as stimulants, hallucinogens, and entactogens. cymitquimica.com Amphetamine analogues, which feature a methyl group on the alpha carbon of the sidechain, are a prominent subclass. cymitquimica.com The specific substituents on the phenyl ring are critical in determining the pharmacological profile of these molecules. nih.gov

The (3,5-Dimethoxy-4-methylphenyl) scaffold is a key component in the synthesis of certain psychoactive phenethylamine analogues. The synthesis of these complex molecules often begins with a correspondingly substituted benzaldehyde (B42025). For instance, a common synthetic route to phenethylamines involves the Henry reaction (a nitroaldol condensation) between a substituted benzaldehyde and nitromethane (B149229), followed by reduction of the resulting nitrostyrene (B7858105). A published synthesis for 3,5-dimethoxy-4-(2-propynyloxy)-phenethylamine, an analogue of mescaline, illustrates this pathway. nih.govresearchgate.net The process starts with a substituted benzaldehyde which undergoes condensation with nitromethane to form a nitrostyrene intermediate. nih.govresearchgate.net This intermediate is then reduced, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield the final phenethylamine. nih.gov

While this compound itself is a benzyl (B1604629) alcohol, its corresponding aldehyde, 3,5-dimethoxy-4-methylbenzaldehyde, is the direct precursor in this type of synthesis. The alcohol can be readily oxidized to the aldehyde, making it a stored precursor for this process.

Furthermore, research into the metabolites of the potent amphetamine analogue 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) has led to the synthesis of related structures. One such synthesis involved the creation of 1-(2,5-Dimethoxy-4-hydroxymethylphenyl)-2-aminopropane. This demonstrates a direct synthetic link where a (dimethoxy-phenyl)methanol structure is incorporated into an amphetamine analogue.

The table below outlines a general, well-established synthetic pathway from a substituted benzaldehyde to a phenethylamine, which is relevant for precursors like the aldehyde corresponding to this compound.

| Step | Reaction Type | Reactants | Product | Key Transformation |

|---|---|---|---|---|

| 1 | Henry Condensation | Substituted Benzaldehyde, Nitromethane | Substituted β-Nitrostyrene | Formation of a carbon-carbon double bond and introduction of a nitro group. |

| 2 | Reduction | Substituted β-Nitrostyrene, Reducing Agent (e.g., LiAlH₄) | Substituted Phenethylamine | Reduction of the nitro group to an amine and the double bond to a single bond. |

Utility in the Development of Functional Organic Materials and Advanced Chemical Entities

Beyond its role in the synthesis of bioactive molecules, the structural framework of this compound makes it a candidate building block for functional organic materials. cymitquimica.com The field of materials science often utilizes rigid aromatic cores, known as mesogens, which are decorated with various functional groups to induce self-assembly into ordered phases with useful properties.

Liquid crystals are a prime example of such advanced materials, exhibiting phases of matter that have properties between those of conventional liquids and solid crystals. tcichemicals.com The molecular structure of the constituent compounds is paramount in determining the properties of a liquid crystal, such as its phase transition temperatures and optical anisotropy. nih.govresearchgate.net

The table below presents examples of complex molecules built from methoxyphenyl-containing units that have been studied for their liquid crystal properties. This illustrates the potential utility of scaffolds like this compound in this field.

| Compound Type | Core Structural Units | Observed Liquid Crystal Phases | Significance of Methoxy Group |

|---|---|---|---|

| Methoxybiphenyl Dimers | 4-(4-methoxyphenyl)phenyl | Nematic (N), Twist-Bend Nematic (NTB) rsc.org | Influences intermolecular interactions and stabilizes the nematic phase. rsc.org |

| Fluorinated Schiff Bases/Esters | 2-methoxyphenyl | Nematic (N) nih.gov | Contributes to the molecule's dipole moment and overall polarity, affecting mesophase stability. nih.gov |

The description of this compound as a "versatile small molecule scaffold" suggests its potential for derivatization and incorporation into larger, functional systems. cymitquimica.com Its defined stereochemistry and functional handles (the hydroxyl group) allow for its use in the rational design of new materials where molecular shape and electronic properties are crucial. The phenethylamine and amphetamine analogues synthesized from this or related precursors can also be considered "advanced chemical entities" themselves, as they are designed to interact with specific biological targets. nih.govnih.gov

Q & A

Q. What are the key synthetic routes for (3,5-Dimethoxy-4-methylphenyl)methanol, and how can reaction conditions be optimized?

Methodological Answer:

- Reduction of esters/aldehydes: A common approach involves reducing precursors like 3,5-dimethoxy-4-methylbenzaldehyde using NaBH₄ or LiAlH₄ in anhydrous THF/MeOH under nitrogen. Temperature control (0–25°C) minimizes side reactions.